2-(1,3-dioxoisoindolin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
- Synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, with docking studies showing binding affinity towards human serum albumin. This indicates potential utility in anti-inflammatory therapeutics (Nikalje et al., 2015).
- A related study on similar compounds also confirmed their effective anti-inflammatory properties, with some exhibiting good gastrointestinal safety profiles (Nikalje, 2014).
Applications in Polyamide Synthesis
- New classes of optically active polyamides incorporating 2-(4-nitro-1,3-dioxoisoindolin-2-yl) derivatives have been synthesized, demonstrating solubility in polar organic solvents and potential for various industrial applications (Faghihi et al., 2010).
Anticonvulsant Applications
- Certain derivatives designed with a focus on pharmacophoric structures showed potential as anticonvulsant agents, offering protection in seizure models in mice (Nikalje et al., 2011).
Cytotoxic and Antitumor Applications
- Various synthesized compounds based on the 2-(1,3-dioxoisoindolin-2-yl) structure have shown significant cytotoxic activity against human cancer cell lines, indicating potential for antitumor applications (R. Nath et al., 2021).
- Some synthesized pyridine-thiazole compounds exhibited promising anticancer activity, specifically against MCF-7 and HepG2 cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).
Additional Applications
- Investigations have been conducted into the oxidation reactivity and chemical transformations of related compounds, which could be relevant in various chemical synthesis processes (Pailloux et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is DNA methyltransferase 1 (DNMT1) . DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cellular division, which is crucial for cancer development by suppressing tumor suppressor genes .
Mode of Action
The compound interacts with DNMT1 and inhibits its function . It binds to the methyl donor -adenosyl–methionine (SAM) site in DNMT1 . The binding orientation is opposite to that of RG108, a known DNMT1 inhibitor . This suggests potential for deeper penetration into the DNMT1 pocket .
Biochemical Pathways
The inhibition of DNMT1 affects the DNA methylation patterns, which can lead to the reactivation of suppressed tumor suppressor genes . This can result in the induction of apoptosis and cell cycle arrest .
Pharmacokinetics
The compound’s solubility, stability, and its ability to penetrate the dnmt1 pocket suggest that it may have good bioavailability .
Result of Action
The compound exhibits significant DNMT1 enzyme inhibition activity . It also demonstrates potential anti-proliferative activity on various tumor cell lines including A2780, HeLa, K562, and SiHa . It induces apoptosis in K562 cells and arrests them in the G0/G1 phase in a concentration-dependent manner .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-15-8-9-19-20(11-15)32-24(26-19)27(13-16-5-4-10-25-12-16)21(29)14-28-22(30)17-6-2-3-7-18(17)23(28)31/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQIZWCZBWNKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.